molecular formula C13H13ClN2O3 B2858040 Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 205999-88-8

Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2858040
CAS No.: 205999-88-8
M. Wt: 280.71
InChI Key: RRWNVZZKZQTYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a 4-chlorophenyl substituent at position 4, a methyl group at position 6, and a methyl ester at position 5. Key physicochemical properties include:

  • Melting Point: 224°C (determined via differential scanning calorimetry) .
  • Spectral Data: IR peaks at 3133 cm⁻¹ (NH stretching) and 1725 cm⁻¹ (ester C=O); ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.06–7.39 ppm and a methyl ester at δ 3.92 ppm .

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWNVZZKZQTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

  • Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-keto ester and an amidine derivative.

  • Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the pyrimidine ring.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing groups on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Substitution reactions typically use nucleophiles such as halides, amines, or alcohols, and may require catalysts like palladium or platinum.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines, alcohols, or other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated pyrimidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable building block for the development of new compounds.

Biology: Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in biological studies, including its use as a probe in biochemical assays and its role in studying enzyme inhibition.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the agricultural sector, this compound is used in the synthesis of herbicides and pesticides. Its chemical properties allow for the creation of compounds that can effectively control weeds and pests.

Mechanism of Action

The mechanism by which Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Inhibitory Activity Against Thymidine Phosphorylase (TP)

TP inhibition is critical for antitumor activity. The target compound outperforms several analogs:

Compound Substituent (Position 4) IC₅₀ (µM) Reference
4-Chlorophenyl (target compound) 66.3
4-Bromophenyl 314.3
3-Nitrophenyl 314.3
4-Trifluoromethylphenyl 78.2
4-Ethoxyphenyl 396.7

Key Insight : The 4-chlorophenyl group confers superior TP inhibition compared to bulkier (e.g., bromo) or electron-withdrawing (e.g., trifluoromethyl) substituents. This suggests that moderate steric and electronic effects optimize TP binding .

A. Ester Group Variations

The methyl ester at position 5 is a common feature, but substitutions alter pharmacokinetics:

  • Methyl Ester (target compound) : Balances solubility and membrane permeability .
  • Ethyl Ester : Similar to methyl but with slightly lower melting points (e.g., ethyl analogs melt at ~200°C) .
B. Oxo vs. Thioxo Groups

Replacing the 2-oxo group with 2-thioxo (e.g., compound 11g in ) shifts activity:

  • 2-Oxo (target compound) : Prioritizes TP inhibition (IC₅₀ = 66.3 µM) .
  • 2-Thioxo : Shows antioxidant activity (e.g., IC₅₀ = 0.6 mg/mL in DPPH scavenging) but reduced TP inhibition .
C. Phenyl Ring Substituents
  • 4-Cyanophenyl: Increases polarity (logP ~2.8) due to the nitrile group, reducing cell permeability but enhancing solubility .
  • 4-Methoxyphenyl : Lowers melting point (199–200°C) and alters thermodynamic solubility in organic solvents .

Cytotoxicity and Selectivity

The target compound demonstrates moderate cytotoxicity:

  • Comparison :
    • 4-Fluorophenyl analog : IC₅₀ = 9.6 µM (higher cytotoxicity but lower TP inhibition) .
    • Triazole Hybrids (e.g., 7e) : IC₅₀ = 501.6 µM (lower cytotoxicity but Mycobacterium tuberculosis specificity) .

Selectivity Advantage : The 4-chlorophenyl derivative’s TP inhibition (66.3 µM) is 4–5× more potent than its cytotoxicity, suggesting a therapeutic window for cancer applications .

Physicochemical Properties

Property Target Compound 4-Cyanophenyl Analog 4-Methoxyphenyl Analog
Melting Point (°C) 224 199–200 86–89 (fatty acid derivatives)
logP (Predicted) ~2.5 ~2.8 ~3.1
Aqueous Solubility Low Moderate Very low

Note: The methyl ester and 4-chlorophenyl group optimize balance between lipophilicity and solubility for drug-like properties .

Biological Activity

Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 205999-88-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13ClN2O3C_{13}H_{13}ClN_{2}O_{3} with a molecular weight of approximately 280.71 g/mol. The structure features a tetrahydropyrimidine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂O₃
Molecular Weight280.71 g/mol
CAS Number205999-88-8
LogP2.798
PSA (Polar Surface Area)67.43 Ų

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated effectiveness against various bacterial strains. Specifically, it showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in vitro studies demonstrated that the compound reduced cell viability in breast cancer and lung cancer cell lines by more than 50% at concentrations ranging from 10 to 50 μM.

3. Anti-inflammatory Effects

In animal models, this compound exhibited anti-inflammatory effects by significantly reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains revealed that the compound had an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated that it could be a candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Biginelli reaction, a one-pot condensation of an aldehyde (e.g., 4-chlorobenzaldehyde), urea, and a β-keto ester (e.g., methyl acetoacetate) in ethanol or methanol under acidic catalysis. Key parameters include:

  • Catalyst : Concentrated HCl (4 drops per 20 mL solvent) .
  • Temperature : Reflux (~78°C for ethanol) for 3 hours .
  • Work-up : Cooling to 273 K for crystallization and recrystallization from ethanol . Yield optimization strategies include solvent-free conditions or using ionic liquids to enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR in CDCl3_3 or DMSO-d6_6 confirm substituent positions (e.g., methyl at δ 2.27–2.68 ppm, ester OCH3_3 at δ 3.48–3.62 ppm) .
  • X-ray crystallography : Resolves boat conformations of the tetrahydropyrimidine ring and hydrogen-bonding motifs (e.g., N–H⋯O interactions forming R2_2(8) rings) .
  • HRMS/Elemental analysis : Validates molecular formula (e.g., C13_{13}H14_{14}ClN2_2O3_3) .

Q. What biological activities have been reported for this compound?

  • Thymidine phosphorylase inhibition : IC50_{50} = 66.3 µM, relevant in anticancer research .
  • Antimicrobial potential : Structural analogs with halogen substitutions show activity against Gram-positive bacteria .
  • Antioxidant properties : Hydroxyphenyl derivatives scavenge free radicals via phenolic -OH groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic solubility data across solvents?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from solvent-solute interactions. Methodological approaches include:

  • Hansen solubility parameters : Correlate solubility with solvent polarity and hydrogen-bonding capacity .
  • Van’t Hoff analysis : Calculate ΔHsol_{sol} and ΔSsol_{sol} to predict temperature-dependent behavior . Example data for methanol: ΔHsol_{sol} = −8.2 kJ/mol, indicating exothermic dissolution .

Q. What computational strategies are used to predict electronic and spectroscopic properties?

  • DFT/TD-DFT : At the 6-311++G(d,p) level, compute HOMO-LUMO gaps (e.g., 4.2 eV) and UV-Vis spectra (λmax_{max} ~280 nm) .
  • Molecular docking : Simulate binding to thymidine phosphorylase (PDB: 2TPT) to identify key interactions (e.g., hydrogen bonds with Glu172) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

Substituent Biological Activity Key Finding
4-Cl (parent compound)Thymidine phosphorylase inhibition (IC50_{50} = 66.3 µM) Chlorine enhances target affinity.
3-BrAnticancer (IC50_{50} = 15.7 µM) Bromine at meta position increases cytotoxicity.
4-OCH3_3Antioxidant (EC50_{50} = 12 µM) Methoxy improves radical scavenging.

Q. What role do solvent effects play in reaction optimization and purification?

  • Polar aprotic solvents (DMSO, DMF) : Enhance cyclization rates in Biginelli reactions but complicate purification .
  • Ethanol/water mixtures : Improve crystal purity during recrystallization .
  • Solvent-free conditions : Reduce side products but require higher temperatures (~100°C) .

Q. How can synthons be strategically designed for multi-step synthesis?

  • Intermediate 1 : 4-Chlorophenyl-β-keto ester (prepared via Claisen condensation) .
  • Intermediate 2 : Urea-derived cyclized precursor (isolated via column chromatography) .
  • Key step : Acid-catalyzed ring closure under reflux to form the tetrahydropyrimidine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.